molecular formula C20H21N3O2 B2701819 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea CAS No. 1203313-74-9

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

Cat. No.: B2701819
CAS No.: 1203313-74-9
M. Wt: 335.407
InChI Key: XYCNDABGDLCFRP-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea is a complex organic compound that features a cyclopropane ring, a tetrahydroquinoline moiety, and a phenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea is unique due to the combination of these three distinct moieties, which confer specific chemical and biological properties that are not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea is a compound that has garnered attention for its potential biological activities. The structure features a tetrahydroquinoline moiety which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C16H18N2O
  • Molar Mass : 270.33 g/mol
  • CAS Number : 927996-40-5

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways.
  • Receptor Modulation : There is evidence suggesting that this compound can act as a modulator for various receptors, including those involved in neuroprotection and inflammation.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, potentially reducing oxidative stress in cellular models.

Neuroprotective Effects

A study demonstrated that related compounds with similar structural motifs exhibited neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines such as SH-SY5Y. These findings suggest that this compound may also confer similar protective effects through modulation of apoptosis-related pathways and mitochondrial function .

Antimicrobial Properties

Research indicates that compounds within the same chemical family have shown significant antimicrobial activity against various pathogens. This suggests potential applications in treating infections caused by resistant strains .

Case Studies

StudyFindings
Neuroprotective Study The compound reduced apoptosis markers in SH-SY5Y cells under oxidative stress conditions. It inhibited caspase activation and preserved mitochondrial integrity .
Antimicrobial Activity Related compounds demonstrated effective inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli .

Efficacy in Cell Models

In vitro studies have highlighted the compound's ability to modulate cellular responses:

  • MTT Assay : Demonstrated low cytotoxicity at concentrations up to 80 μM.
  • Caspase Activity : Significant reduction in cleaved caspase levels was observed when treated with the compound under stress conditions .

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-19(14-8-9-14)23-12-4-5-15-13-17(10-11-18(15)23)22-20(25)21-16-6-2-1-3-7-16/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCNDABGDLCFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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